Technical Guide: (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol as a Strategic Intermediate in Modern Drug Discovery
Technical Guide: (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol as a Strategic Intermediate in Modern Drug Discovery
Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. This guide provides a detailed technical overview of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol, a highly functionalized and versatile building block. We will explore its molecular structure, physicochemical properties, a robust synthetic pathway, and its strategic application in the synthesis of complex pharmaceutical agents. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which enables the rapid generation of diverse molecular libraries for lead discovery and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
Pyrazole and its derivatives are a prominent class of N-heterocyclic compounds, renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1] The stability of the pyrazole ring and its capacity for diverse substitution patterns allow for precise modulation of steric and electronic properties, making it an ideal core for targeted drug design.
The subject of this guide, (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol, incorporates three key functional handles that elevate its utility beyond a simple scaffold:
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N1-Ethyl Group: This modification enhances lipophilicity and can provide crucial steric interactions within a target's binding pocket.
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C4-Iodo Group: The carbon-iodine bond is the most reactive of the halogens in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This serves as a versatile anchor point for introducing aryl, heteroaryl, or alkynyl moieties, which are often critical for establishing potent biological activity.[1]
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C5-Methanol Group: The primary alcohol offers a site for further derivatization through esterification, etherification, or oxidation to an aldehyde, enabling the construction of more complex side chains or linkage to other molecular fragments.
Molecular Structure and Physicochemical Profile
The chemical structure of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol is depicted below. Its systematic IUPAC name is (1-ethyl-4-iodo-1H-pyrazol-5-yl)methanol.
Chemical Structure:
(Note: This is a 2D representation. The pyrazole ring is aromatic.)
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on its structure and data from analogous compounds.[1]
| Property | Value (Estimated) | Basis of Estimation |
| Molecular Formula | C₆H₉IN₂O | - |
| Molecular Weight | 268.05 g/mol | - |
| Appearance | Off-white to pale yellow solid | General observation for similar iodo-pyrazoles[1] |
| Solubility | Soluble in DMSO, DMF, Methanol, Chlorinated Solvents | General solubility of functionalized pyrazoles[1] |
| Boiling Point | >300 °C (Predicted) | Based on similar functionalized heterocycles[2] |
| pKa | ~13-14 (Predicted for pyrazole N-H) | Based on similar pyrazole structures[2] |
| CAS Number | Not assigned (as of early 2026) | - |
Synthesis and Characterization
The synthesis of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol can be efficiently achieved via the reduction of its corresponding carboxylic acid ester precursor. This approach is a standard and high-yielding transformation in organic synthesis.
Retrosynthetic Analysis
A logical retrosynthetic pathway disconnects the target molecule at the C5-methanol bond, tracing back to the commercially available or readily synthesized ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate.
Caption: Retrosynthetic path for the target molecule.
Recommended Synthetic Protocol
This protocol is adapted from established procedures for the reduction of pyrazole esters to their corresponding alcohols.[2]
Reaction: Reduction of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate
Step 1: Reaction Setup
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In a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), prepare a suspension of Lithium Aluminum Hydride (LAH) (1.5 eq.) in anhydrous Tetrahydrofuran (THF) (50 mL).
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Cool the suspension to 0 °C using an ice-water bath.
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Scientist's Note: LAH is a highly reactive and pyrophoric reagent. Strict anhydrous and inert conditions are critical for safety and reaction efficacy. Cooling to 0 °C controls the initial exothermic reaction upon addition of the ester.
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Step 2: Substrate Addition
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Dissolve Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous THF (25 mL).
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Add this solution dropwise to the stirring LAH suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Scientist's Note: Slow, dropwise addition is crucial to manage the reaction exotherm and prevent side reactions.
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Step 3: Reaction Progression
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Step 4: Work-up and Quenching
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Cool the reaction mixture back to 0 °C.
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Carefully and sequentially quench the excess LAH by the dropwise addition of:
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Water (X mL, where X = grams of LAH used)
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15% aqueous NaOH solution (X mL)
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Water (3X mL)
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Stir the resulting granular precipitate vigorously for 30 minutes.
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Scientist's Note: This specific quenching procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate, simplifying product isolation.
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Step 5: Isolation and Purification
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Filter the solid precipitate through a pad of Celite®, washing the filter cake thoroughly with additional THF and Ethyl Acetate.
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Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
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Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of Hexane/Ethyl Acetate) to afford (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol as a solid.
Expected Spectroscopic Profile
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¹H NMR (500 MHz, DMSO-d₆): The expected proton NMR spectrum would show characteristic peaks: a triplet for the methyl protons and a quartet for the methylene protons of the N-ethyl group, a singlet for the C3-proton on the pyrazole ring, a doublet for the hydroxymethyl protons (CH₂OH), and a triplet for the hydroxyl proton (-OH).[2]
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Mass Spectrometry (ESI+): The mass spectrum would be expected to show a prominent peak for the [M+H]⁺ ion at m/z 269.0.
Reactivity and Applications in Drug Discovery
The true value of (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol lies in its capacity as a versatile synthetic intermediate. The C4-iodo group is primed for elaboration into more complex structures.
Caption: Application workflow in medicinal chemistry.
Synthesis of Kinase Inhibitors
Many kinase inhibitors incorporate a substituted pyrazole core to interact with the hinge region of the ATP-binding site.[1] Using the subject compound, a Suzuki-Miyaura coupling reaction can be employed to introduce diverse aryl or heteroaryl groups at the C4 position. These appended rings can then occupy adjacent hydrophobic pockets, leading to potent and selective inhibitors.
Development of PDE5 Inhibitor Analogues
Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor, is built upon a pyrazolopyrimidinone core.[1] (1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol can serve as a key starting material for novel analogues. For instance, a Sonogashira coupling could introduce an alkynyl group, which can then be further cyclized to form the fused ring system characteristic of this drug class.
Creation of Novel Anti-inflammatory Agents
The pyrazole ring is a central feature of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] This building block allows for the systematic exploration of the chemical space around the core pyrazole. The C4 position can be functionalized via cross-coupling to investigate structure-activity relationships (SAR) with the goal of discovering new agents with improved efficacy, selectivity (e.g., COX-2 vs. COX-1), or pharmacokinetic profiles.[1]
Conclusion
(1-Ethyl-4-iodo-1H-pyrazol-5-yl)methanol is a high-potential, strategically designed building block for drug discovery and development. Its trifunctional nature—a lipophilic N-ethyl group, a highly reactive C4-iodo coupling handle, and a versatile C5-methanol for further derivatization—provides chemists with a powerful tool for the efficient synthesis of complex and diverse molecular libraries. The robust synthetic route and predictable reactivity profile make it an invaluable asset for programs targeting kinases, phosphodiesterases, and other enzyme classes where the pyrazole scaffold has proven successful.
References
- BenchChem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
- National Center for Biotechnology Information. (2024). Pyrazol-1-yl-methanol. PubChem Compound Summary.
- National Center for Biotechnology Information. (2024). (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. PubChem Compound Summary.
- Sigma-Aldrich. (n.d.). 5-Ethyl-4-iodo-1-methyl-1H-pyrazole.
- ResearchGate. (n.d.). An eco-friendly one-pot synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using [Et3NH][HSO4] as a recyclable catalyst.
- National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. PMC.
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ChemicalBook. (n.d.). (1H-PYRAZOL-4-YL)METHANOL CAS#: 25222-43-9.
